

Molecular weight and formula of 3-Fluoro-2-hydroxypyridine

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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypyridine

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An In-depth Technical Guide to 3-Fluoro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **3-Fluoro-2-hydroxypyridine**, along with relevant experimental protocols. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Core Properties and Data

3-Fluoro-2-hydroxypyridine, also known by its IUPAC name 3-fluoro-1H-pyridin-2-one, is a fluorinated heterocyclic compound.^[1] The presence of a fluorine atom can significantly alter the physicochemical and biological properties of organic molecules, making fluorinated pyridines like this one of particular interest in medicinal chemistry.^[2]

Physicochemical Data Summary

The following table summarizes the key quantitative data for **3-Fluoro-2-hydroxypyridine**.

Property	Value	Source
Molecular Formula	C5H4FNO	[1][3]
Molecular Weight	113.09 g/mol	[1]
CAS Number	1547-29-1	[1][3]
Appearance	White powder or pale cream solid	[3]
Melting Point	155.0-164.0 °C	[3]
Boiling Point	~190 °C (at 760 mmHg)	
Purity	≥96.0% (HPLC)	[3]
InChI Key	CISUDJRBCCKAGX-UHFFFAOYSA-N	[1][3]
SMILES	<chem>C1=CNC(=O)C(=C1)F</chem>	[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-Fluoro-2-hydroxypyridine** are not readily available in the provided search results, a general methodology for the synthesis of a closely related isomer, 2-fluoro-3-hydroxypyridine, has been described and can serve as a representative example of the synthetic strategy for this class of compounds. This synthesis involves a multi-step process starting from 2-chloro-3-nitropyridine. [4]

Representative Synthesis of a Fluoro-hydroxypyridine Derivative[4]

This protocol describes the synthesis of 2-fluoro-3-hydroxypyridine and is illustrative of the methods used for preparing such compounds.

Step 1: Fluorination

- Dissolve 2-chloro-3-nitropyridine and a fluoride reagent (such as cesium fluoride) in a solvent like DMF or DMSO.

- Protect the reaction with nitrogen gas.
- Heat the mixture to 140-150 °C.
- Monitor the reaction until the starting material is consumed.
- Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.
- Wash and concentrate the organic layer to obtain 2-fluoro-3-nitropyridine.

Step 2: Reduction

- Dissolve iron powder and ammonium chloride in an aqueous solution of ethanol or methanol.
- Heat the mixture to reflux.
- Slowly add the 2-fluoro-3-nitropyridine from the previous step.
- Continue refluxing until the starting material has disappeared.
- Filter the reaction mixture and concentrate the filtrate to yield 3-amino-2-fluoropyridine.

Step 3: Diazotization and Hydrolysis

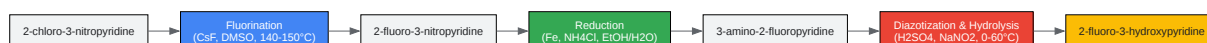
- Add 3-amino-2-fluoropyridine to a sulfuric acid solution at 0-5 °C.
- Slowly add a sodium nitrite solution while maintaining the temperature.
- Stir the mixture at 0-5 °C for 2 hours.
- Warm the reaction to room temperature and then to 40 °C, stirring for 1 hour.
- Finally, heat to 60 °C until the reaction is complete.
- Cool the mixture back to 0-5 °C and adjust the pH to 7.5 with a sodium hydroxide solution.
- Filter, wash, and dry the resulting solid to obtain the final product, 2-fluoro-3-hydroxypyridine.

Applications in Research and Drug Development

3-Fluoro-2-hydroxypyridine serves as a key intermediate in organic synthesis. Its structural motif is found in various biologically active molecules. The incorporation of fluorine into heterocyclic structures is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[2] As such, **3-Fluoro-2-hydroxypyridine** and its derivatives are valuable building blocks for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[5]

Logical Workflow Visualization

The following diagram illustrates the synthetic pathway for a fluoro-hydroxypyridine derivative, as described in the experimental protocol section.



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Caption: Synthetic pathway for 2-fluoro-3-hydroxypyridine.

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